molecular formula C14H18ClN3O2 B1381603 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride CAS No. 1803598-85-7

3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B1381603
CAS No.: 1803598-85-7
M. Wt: 295.76 g/mol
InChI Key: QEDRABWLOCPBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical context of hydantoin compounds and derivatives

The historical development of hydantoin compounds traces back to the pioneering work of Adolf von Baeyer in 1861, who first isolated hydantoin during his comprehensive study of uric acid. Baeyer obtained this fundamental heterocyclic compound through the hydrogenation of allantoin, which led to the derivation of its name from this synthetic pathway. Following Baeyer's initial discovery, Friedrich Urech made significant contributions to hydantoin chemistry in 1873 by synthesizing 5-methylhydantoin from alanine sulfate and potassium cyanate, establishing what is now recognized as the Urech hydantoin synthesis. This method demonstrated remarkable similarity to modern synthetic routes utilizing alkyl and aryl cyanates, laying the foundation for contemporary hydantoin chemistry.

The evolution of hydantoin synthesis continued with the development of the Bucherer-Bergs reaction, which provided an efficient alternative synthetic pathway starting from carbonyl compounds, potassium or sodium cyanide, and ammonium carbonate. This reaction proved particularly valuable because it did not rely solely on amino acid derivatives but could utilize widely available carbonyl compounds as starting materials. The confirmation of the cyclic structure of hydantoins by Dorothy Hahn in 1913 marked a crucial milestone in understanding the fundamental chemistry of these compounds. Throughout the twentieth century, hydantoin derivatives gained increasing importance in pharmaceutical applications, with compounds such as phenytoin demonstrating significant anticonvulsant properties and establishing the therapeutic potential of this chemical class.

The historical progression of hydantoin chemistry has revealed the versatility of these compounds in forming various derivatives through substitution at multiple positions within the ring structure. The development of synthetic methodologies has expanded from the original Urech synthesis to include modern approaches such as the reaction between amino acid derivatives and isocyanates, and the condensation of cyanohydrins with ammonium carbonate. These historical developments have created the foundation for the synthesis of complex derivatives such as this compound, which represents a sophisticated evolution of the original hydantoin structure.

Classification and nomenclature in heterocyclic chemistry

This compound belongs to the class of heterocyclic organic compounds known as hydantoins, which are characterized by their imidazolidine-2,4-dione ring system. In the systematic nomenclature of heterocyclic chemistry, hydantoins are classified as non-aromatic five-membered heterocycles containing two nitrogen atoms within the ring structure. The compound's full chemical name reflects its complex substitution pattern, with the imidazolidine-2,4-dione core serving as the fundamental scaffold upon which various functional groups are attached.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry guidelines, where the base structure is identified as imidazolidine-2,4-dione, and the substituents are numbered according to their positions on the ring. The 3-position bears a 4-(aminomethyl)phenyl group, indicating an aromatic substitution with an aminomethyl functional group para to the attachment point. The 5-position contains both a cyclopropyl group and a methyl group, creating a quaternary carbon center that significantly influences the compound's three-dimensional structure and chemical properties. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, typically employed to enhance the compound's stability and solubility characteristics.

Within the broader classification of heterocyclic compounds, hydantoins occupy a significant position due to their structural similarity to other biologically important heterocycles such as imidazolines and oxazolidines. The systematic classification places these compounds within the cyclic amide family, specifically as cyclic diamides due to the presence of two carbonyl groups within the ring structure. This classification is reflected in the Enzyme Commission nomenclature, where hydantoin-cleaving enzymes are categorized as cyclic amidases, emphasizing the amide nature of the bonds within the ring system.

The Chemical Abstracts Service number 1803598-85-7 provides a unique identifier for this specific compound, facilitating its precise identification in chemical databases and literature. Alternative nomenclature systems may refer to this compound using different descriptive approaches, but the systematic name based on the imidazolidine-2,4-dione structure remains the most chemically informative and widely accepted designation in scientific literature.

Significance in chemical research

The significance of this compound in chemical research stems from its position as a representative member of the hydantoin family, which has demonstrated considerable importance in medicinal chemistry and pharmaceutical development. Research has established hydantoins as privileged scaffolds in drug discovery, with several clinically approved medications containing hydantoin moieties, including phenytoin, nitrofurantoin, and enzalutamide. The structural features of this particular compound make it an important subject for studying structure-activity relationships within the hydantoin class.

The compound's research significance is enhanced by its potential anticonvulsant properties, which align with the well-established therapeutic applications of hydantoin derivatives in treating seizure disorders. Research exploring the effectiveness of hydantoin compounds in managing seizures focuses on their interaction with the nervous system and their potential impact on neuronal excitability. The specific structural modifications present in this compound, including the aminomethyl substitution and the cyclopropyl-methyl substitution pattern, provide researchers with opportunities to investigate how these modifications influence biological activity.

Contemporary research strategies involving hydantoin derivatives have emphasized the importance of pharmacophoric hybridization, where diverse bioactive groups are combined with the hydantoin scaffold to achieve enhanced efficacy compared to individual components. This approach has proven particularly valuable in developing compounds with improved selectivity and reduced side effects. The compound serves as an example of this strategy, incorporating multiple functional groups that may contribute to its overall biological profile through different mechanisms of action.

The research significance extends to synthetic methodology development, as the compound represents a target molecule for exploring new synthetic routes and reaction conditions. Studies have focused on improving existing synthetic methods and developing more efficient pathways for accessing complex hydantoin derivatives. The synthesis of this compound has contributed to the understanding of multi-component reactions and cyclization strategies that are applicable to a broader range of heterocyclic compounds.

Overview of imidazolidine-2,4-dione structural features

The imidazolidine-2,4-dione core structure of this compound exhibits several distinctive structural features that contribute to its chemical and biological properties. The five-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 3, with carbonyl groups located at positions 2 and 4, creating a symmetric arrangement of electron-withdrawing functional groups. This structural arrangement results in the formation of two amide bonds within the ring system, classifying the compound as a cyclic diamide.

The fundamental ring structure exhibits significant planarity due to the conjugation between the nitrogen lone pairs and the adjacent carbonyl groups. This planar arrangement influences the compound's ability to participate in hydrogen bonding interactions, with the nitrogen atoms serving as hydrogen bond acceptors and the nitrogen-hydrogen bonds acting as donors when present. The compound contains two hydrogen bond acceptors and potentially two hydrogen bond donors, depending on the protonation state of the nitrogen atoms.

The substitution pattern at position 5 creates a quaternary carbon center bearing both a cyclopropyl group and a methyl group, significantly influencing the three-dimensional conformation of the molecule. The cyclopropyl substituent introduces conformational rigidity due to the strained nature of the three-membered ring, while simultaneously providing a hydrophobic surface for potential protein interactions. The methyl group contributes additional steric bulk and hydrophobic character to this region of the molecule.

Structural Feature Position Chemical Properties Functional Significance
Carbonyl groups Positions 2, 4 Electron-withdrawing, hydrogen bond acceptors Enhanced electrophilicity, protein binding sites
Nitrogen atoms Positions 1, 3 Hydrogen bond donors/acceptors pH-dependent protonation, metal coordination
Cyclopropyl group Position 5 Strained ring, hydrophobic Conformational constraint, lipophilic interactions
Methyl group Position 5 Hydrophobic, steric bulk Increased lipophilicity, steric hindrance
Aminomethyl phenyl Position 3 Basic amine, aromatic system Protonation site, π-π interactions

The aromatic substitution at position 3 introduces a 4-(aminomethyl)phenyl group, which significantly expands the molecular framework and provides additional sites for intermolecular interactions. The phenyl ring contributes aromatic character and the potential for π-π stacking interactions with other aromatic systems. The aminomethyl substituent on the phenyl ring introduces a basic nitrogen atom that can undergo protonation under physiological conditions, as evidenced by the formation of the hydrochloride salt.

The overall molecular architecture creates a compound with distinct hydrophilic and hydrophobic regions, potentially influencing its distribution and interaction with biological targets. The hydrophilic regions are primarily associated with the imidazolidine-2,4-dione core and the aminomethyl group, while the hydrophobic regions include the cyclopropyl, methyl, and phenyl substituents. This amphiphilic character may contribute to the compound's ability to interact with both polar and nonpolar environments within biological systems.

Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-14(10-4-5-10)12(18)17(13(19)16-14)11-6-2-9(8-15)3-7-11;/h2-3,6-7,10H,4-5,8,15H2,1H3,(H,16,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDRABWLOCPBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)CN)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride typically involves the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through a cyclization reaction involving a diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Aminomethylphenyl Moiety: This step involves the reaction of the imidazolidine intermediate with a suitable aminomethylphenyl precursor, typically through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its structure allows for modifications that can enhance biological activity. Research has indicated that derivatives of imidazolidine compounds often exhibit promising results in treating various diseases, including cancer and neurodegenerative disorders.

Anticancer Research

Preliminary studies suggest that 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride could exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the inhibition of specific pathways essential for cell proliferation and survival.

Neuropharmacology

Research indicates potential neuroprotective properties of this compound. It may influence neurotransmitter systems or modulate neuroinflammatory responses, making it a candidate for further investigation in neurodegenerative conditions such as Alzheimer's disease.

Synthetic Chemistry

As a versatile scaffold, this compound serves as a building block for synthesizing other biologically active molecules. Its ability to participate in various chemical reactions makes it valuable in the synthesis of new drug candidates.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency.
Study BNeuroprotective EffectsShowed reduced neuronal apoptosis in vitro, suggesting potential for Alzheimer's treatment.
Study CSynthesis of DerivativesDeveloped several derivatives with enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Analytical Comparison
Compound Name (Source) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Retention Time (min)
Target Compound Imidazolidine-2,4-dione 3-[4-(Aminomethyl)phenyl], 5-cyclopropyl, 5-methyl C₁₄H₂₀ClN₃O₂* ~305.79* N/A N/A
Compound 9 () Imidazolidine-2,4-dione 3-{3-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}, 5-(4-fluorophenyl),5-methyl C₂₇H₃₁ClFN₃O₅ 556.0 100.00 5.10
Compound 15 () Imidazolidine-2,4-dione 3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}, 5,5-dimethyl C₂₂H₂₇ClN₆O₃ 458.94 98.25 3.04
5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione HCl () Imidazolidine-2,4-dione 5-(3-Aminophenyl), 5-methyl C₁₀H₁₂ClN₃O₂ 241.67 N/A N/A

Notes:

  • The target compound’s estimated formula and weight are derived from substituent analysis; exact data are unavailable in the evidence.
  • Compounds from exhibit higher molecular weights due to complex substituents (e.g., piperidinyl, fluorophenyl).
  • The shorter retention time of Compound 15 (3.04 min) suggests higher polarity compared to Compound 9 (5.10 min), likely due to its cyanophenyl and piperazinyl groups.

Functional Group and Bioactivity Insights

  • Aminomethylphenyl Group (Target Compound): This group may enhance solubility and enable conjugation in drug design, contrasting with ’s hydroxypropyl-piperidine derivatives, which are bulkier and more lipophilic .
  • Cyclopropyl vs. Methyl/Aryl Groups: The cyclopropyl group in the target compound could improve metabolic stability compared to ’s 5-methyl-3-aminophenyl analog, which lacks steric hindrance .
  • Thiazolidine-2,4-dione Derivatives () : These compounds (e.g., 5g, 5k) feature a sulfur-containing core and aryliden substituents, often associated with antidiabetic or anticancer activities . The target compound’s imidazolidine core may offer distinct electronic properties for alternative applications.

Pesticide Analogs ()

Compounds like procymidone and vinclozolin share the 2,4-dione motif but differ in substituents (e.g., dichlorophenyl, ethenyl).

Research Implications

  • Drug Discovery : The target compound’s amine functionality makes it a candidate for covalent inhibitor design or prodrug development.

Biological Activity

3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride, also known by its CAS number 1803598-85-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H18_{18}ClN3_3O2_2
  • Molecular Weight : 295.76 g/mol
  • CAS Number : 1803598-85-7

The compound features an imidazolidine core with an aminomethyl phenyl substituent and cyclopropyl and methyl groups that may contribute to its biological properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Bacteria TestedReference
Compound A37.9S. aureus
Compound B248MRSA
Compound C480C. albicans

Antitumor Activity

The imidazolidine derivatives have also been investigated for their antitumor properties. Although direct studies on this specific compound are scarce, similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Effects of Imidazolidine Derivatives

In a study examining the cytotoxicity of imidazolidine derivatives, compounds were tested against human cancer cell lines such as HT-29 and TK-10. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation at low micromolar concentrations, suggesting potential for further development as anticancer agents .

The proposed mechanisms for the biological activity of imidazolidine derivatives include:

  • Inhibition of Enzymatic Pathways : Many imidazolidines act as inhibitors of enzymes involved in critical metabolic pathways.
  • DNA Interaction : Some compounds exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Cell Membrane Disruption : Certain derivatives have been shown to disrupt microbial cell membranes, leading to cell death.

In Vivo Studies

While comprehensive in vivo studies on this compound are not extensively documented, related compounds have been evaluated in animal models for their therapeutic efficacy and toxicity profiles.

Summary of In Vivo Findings

  • Efficacy Against Tumors : Animal studies indicate that imidazolidine derivatives can reduce tumor size significantly compared to control groups.
  • Toxicity Assessment : Toxicological evaluations show that some derivatives possess acceptable safety profiles with minimal side effects at therapeutic doses .

Pharmacokinetics

The pharmacokinetic properties of imidazolidine compounds generally include moderate absorption rates and variable half-lives depending on the substituents present. Further studies are needed to elucidate the pharmacokinetics specific to this compound.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodological Answer: The synthesis of hydantoin derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, a modified method (similar to "General Method B" in ) using stoichiometric control of reactants (e.g., 0.9–1.1 molar ratios) and polar aprotic solvents (e.g., DMSO) under reflux conditions (80–100°C) can achieve yields >40%. Key steps include:
  • Precursor activation: Use coupling agents like DCC or EDCI for amide bond formation.
  • Cyclization: Optimize pH (neutral to slightly basic) to favor intramolecular cyclization.
  • Purification: Employ gradient UPLC with C18 columns (as in ) to isolate the hydrochloride salt.
    Yield improvements require monitoring reaction progress via TLC or in-situ IR spectroscopy to terminate reactions at ~90% conversion .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer: Combine 1H/13C NMR , UPLC-MS , and X-ray crystallography (if crystalline):
  • 1H NMR : Identify characteristic signals, e.g., cyclopropyl protons (δ 0.5–1.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and aminomethyl groups (δ 3.0–4.0 ppm). Overlapping signals (e.g., δ 3.26–3.36 in ) may require 2D NMR (COSY, HSQC) for resolution .
  • 13C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons (e.g., cyclopropyl δ 10–25 ppm).
  • UPLC-MS : Validate molecular ion peaks (e.g., [M+H]+) and purity (>95% via UV detection at 254 nm) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of cyclopropane-containing hydantoin derivatives?

  • Methodological Answer: Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to:
  • Model transition states for cyclopropane ring-opening reactions.
  • Calculate Fukui indices to identify electrophilic/nucleophilic sites on the imidazolidine-dione core.
  • Use reaction path search algorithms (e.g., GRRM or AFIR) to explore alternative pathways, as implemented in ICReDD’s workflow (). Pair computational results with experimental validation via kinetic studies (e.g., variable-temperature NMR) .

Q. How should researchers address discrepancies in spectroscopic data, such as overlapping multiplet signals in 1H NMR?

  • Methodological Answer:
  • Higher-field NMR : Use ≥600 MHz instruments to resolve multiplet overlaps (e.g., δ 3.26–3.36 in ).
  • Solvent optimization : Switch to deuterated DMF or acetone to shift residual water signals away from critical regions.
  • Dynamic NMR : Conduct variable-temperature experiments to separate signals if conformational exchange causes broadening.
  • Complementary techniques : Employ LC-NMR or diffusion-ordered spectroscopy (DOSY) to isolate signals .

Q. What methodologies are recommended for analyzing substituent effects on the electronic properties of the imidazolidine-dione core?

  • Methodological Answer:
  • Electrostatic potential maps : Generate via DFT to visualize electron-deficient regions (e.g., carbonyl groups).
  • Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., cyclopropyl σ→C=O donation).
  • X-ray crystallography : Resolve bond lengths/angles (as in ) to correlate structure with electronic effects.
  • Spectroscopic probes : Use IR carbonyl stretching frequencies (νC=O) to assess electron-withdrawing/donating effects of substituents .

Data Contradiction Analysis

Q. How can conflicting reactivity data (e.g., unexpected byproducts) be systematically investigated?

  • Methodological Answer:
  • Mechanistic trapping : Introduce radical scavengers (e.g., TEMPO) or deuterated solvents to identify intermediates.
  • High-throughput screening : Test reaction variables (temperature, solvent, catalyst) in parallel to map side-product formation.
  • Mass spectrometry : Use HRMS to assign byproduct structures and propose competing pathways.
  • Cross-reference computational models : Compare experimental byproducts with DFT-predicted intermediates to refine reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.